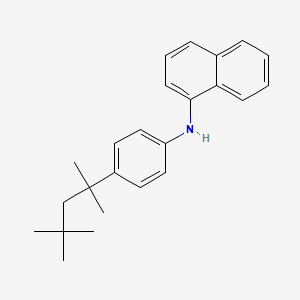

n-(4-Tert-octylphenyl)-1-naphthylamine

CAS No.: 4572-51-4

Cat. No.: VC17139324

Molecular Formula: C24H29N

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4572-51-4 |

|---|---|

| Molecular Formula | C24H29N |

| Molecular Weight | 331.5 g/mol |

| IUPAC Name | N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine |

| Standard InChI | InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3 |

| Standard InChI Key | ZLUHLPGJUZHFAR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(4-Tert-octylphenyl)-1-naphthylamine belongs to the diarylamine class, featuring a 1-naphthylamine group linked to a para-substituted tert-octylphenyl ring. The tert-octyl group (1,1,3,3-tetramethylbutyl) introduces significant steric hindrance, distinguishing it from linear alkyl analogs . Its International Union of Pure and Applied Chemistry (IUPAC) name is N-[4-(1,1,3,3-tetramethylbutyl)phenyl]naphthalen-1-amine, with common synonyms including N-(p-tert-octylphenyl)-α-naphthylamine and Naphthalen-1-yl-[4-(1,1,3,3-tetramethyl-butyl)-phenyl]-amine .

Table 1: Key Physicochemical Properties

The high logP value indicates strong lipophilicity, suggesting preferential solubility in organic matrices over aqueous environments .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves Friedel-Crafts alkylation or Ullmann-type coupling reactions. A plausible route involves:

-

Alkylation of 1-Naphthylamine: Reacting 1-naphthylamine with 4-tert-octylphenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.

-

Purification: Sequential solvent extraction and column chromatography to isolate the product .

Industrial-scale production remains proprietary, but batch processes likely optimize temperature (80–120°C) and catalyst loading to maximize yield while minimizing byproducts like dialkylated species.

Functional Properties and Applications

Antioxidant Activity

The compound’s primary application lies in its role as a radical scavenger. The tert-octyl group enhances steric protection around the amine nitrogen, delaying oxidative degradation. This mechanism is critical in:

-

Lubricant Stabilization: Preventing polymerization and viscosity loss in high-temperature engine oils .

-

Polymer Additives: Extending the lifespan of rubber and plastics by inhibiting UV-induced chain scission .

Comparative studies with N-phenyl-1-naphthylamine (CAS 90-30-2) suggest that the tert-octyl substituent in N-(4-tert-octylphenyl)-1-naphthylamine reduces volatility and improves compatibility with nonpolar matrices .

Corrosion Inhibition

Preliminary evidence indicates synergistic effects when combined with phosphite esters in metalworking fluids, though detailed mechanistic studies are lacking .

Toxicological and Environmental Considerations

Acute and Subchronic Toxicity

While direct data on N-(4-tert-octylphenyl)-1-naphthylamine are scarce, analogous compounds like N-phenyl-1-naphthylamine exhibit dose-dependent hepatorenal toxicity. Key findings from rodent studies include:

-

28-Day Oral Exposure (Rats): NOAEL (No Observed Adverse Effect Level) of 20 mg/kg/day, with elevated bilirubin and hepatic hypertrophy at higher doses .

-

Developmental Effects: No teratogenicity observed in screening assays, though maternal toxicity occurred at 100 mg/kg/day .

Environmental Fate

The compound’s high logP (7.37) predicts strong adsorption to soils and sediments, with negligible aquatic mobility . Biodegradation data are unavailable, but structural analogs demonstrate persistence in anaerobic environments.

Comparison with Structural Analogs

N-(4-Octylphenyl)-1-Naphthylamine (CAS 26401-34-3)

This linear octyl analog exhibits reduced steric hindrance, leading to faster oxidative degradation and lower thermal stability compared to the tert-octyl variant .

N-Phenyl-1-Naphthylamine (CAS 90-30-2)

The absence of alkyl substitution results in higher volatility and diminished antioxidant efficacy in high-temperature applications .

Future Research Directions

-

Toxicokinetic Studies: Elucidating absorption, distribution, and metabolite profiles in mammalian systems.

-

Advanced Stabilization Formulations: Exploring synergies with phenolic antioxidants and UV absorbers.

-

Environmental Impact Assessments: Long-term ecotoxicity studies in aquatic and terrestrial models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume